1H-Isoindole-1,3(2H)-dione, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]- is a complex organic compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step reactions. One common method includes the Rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters. This reaction proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of intermediate imino esters .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yields and purity. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially modifying its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1,3-dione derivatives with higher oxidation states, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione derivatives have diverse applications in scientific research:
Chemistry: These compounds are used as building blocks in organic synthesis, enabling the creation of more complex molecules.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets. For instance, some derivatives act as ATP-competitive inhibitors of protein kinase CK2, binding to the ATP-binding site and inhibiting the kinase’s activity. This inhibition can disrupt various cellular pathways, making these compounds potential therapeutic agents .
Comparison with Similar Compounds
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are also potent inhibitors of protein kinase CK2, but they differ in their halogenation patterns and specific inhibitory activities.
2-Ethyl-1H-isoindole-1,3(2H)-dithione:
2-Methyl-1H-isoindole-1,3(2H)-dithione: Similar to the ethyl derivative, this compound has a methyl group, affecting its reactivity and uses.
Properties
CAS No. |
55694-50-3 |
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Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-[2-(oxan-2-yloxy)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H17NO4/c17-14-11-5-1-2-6-12(11)15(18)16(14)8-10-20-13-7-3-4-9-19-13/h1-2,5-6,13H,3-4,7-10H2 |
InChI Key |
HIMTUMSPOWFFCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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